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molecular formula C9H7Cl2NO B8334343 2,5-Dichloro-3-methoxyphenylacetonitrile

2,5-Dichloro-3-methoxyphenylacetonitrile

Cat. No. B8334343
M. Wt: 216.06 g/mol
InChI Key: UGODSEQNAYEINX-UHFFFAOYSA-N
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Patent
US05391541

Procedure details

By the method of Example 1, Step C, 15.40 grams (0.057 mole) of 2,5-dichloro-3-methoxyphenylmethyl bromide and 3.63 grams (0.074 mole ) of sodium cyanide were reacted in 70 mL of water and 65 mL of methanol, yielding 12.0 g of 2,5-dichloro-3-methoxyphenylacetonitrile as an oil that solidified on standing, m.p. 53°-57° C. The NMR and IR spectra were consistent with the proposed structure.
Name
2,5-dichloro-3-methoxyphenylmethyl bromide
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Cl:10])=[CH:4][C:3]=1[CH2:11]Br.[C-:13]#[N:14].[Na+]>O.CO>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Cl:10])=[CH:4][C:3]=1[CH2:11][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
2,5-dichloro-3-methoxyphenylmethyl bromide
Quantity
15.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1OC)Cl)CBr
Name
Quantity
3.63 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
65 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1OC)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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